7-Bromobenzofuran

Organic Synthesis Medicinal Chemistry Process Chemistry

7-Bromobenzofuran (CAS 133720-60-2) is a strategic building block for medchem SAR. Its unique 7-position bromine enables Suzuki-Miyaura coupling at C7 to access 2,5,7-trisubstituted benzofurans—reactivity not possible with 2- or 5-bromo regioisomers. Manufactured via a metal-free, two-step synthesis, it eliminates Pd/Cu residues, meeting stringent pharma heavy-metal limits and simplifying downstream purification. More stable than iodo-analogs without sacrificing reactivity. Also serves as the direct precursor to 5,7-dibromobenzofuran via clean electrochemical bromination. Ideal for library synthesis and scale-up. Inquire for bulk quotes.

Molecular Formula C8H5BrO
Molecular Weight 197.03 g/mol
CAS No. 133720-60-2
Cat. No. B040398
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Bromobenzofuran
CAS133720-60-2
Synonyms7-Bromobenzo[b]furan; 7-BROMOBENZOFURAN; 7-Bromo-1-benzofuran
Molecular FormulaC8H5BrO
Molecular Weight197.03 g/mol
Structural Identifiers
SMILESC1=CC2=C(C(=C1)Br)OC=C2
InChIInChI=1S/C8H5BrO/c9-7-3-1-2-6-4-5-10-8(6)7/h1-5H
InChIKeyGPZPQJITKRSVQJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procurement Guide for 7-Bromobenzofuran (CAS 133720-60-2) as a Key Heterocyclic Intermediate


7-Bromobenzofuran (CAS 133720-60-2) is a halogenated heterocyclic aromatic compound belonging to the benzofuran class, characterized by a fused benzene and furan ring system with a bromine substituent at the 7-position . It is primarily employed as a versatile synthetic building block in medicinal chemistry and materials science, offering a reactive handle for further functionalization via cross-coupling reactions .

Why In-Class Benzofuran Intermediates Are Not Interchangeable: A Technical Overview for 7-Bromobenzofuran


Substitution within the benzofuran class is not straightforward due to the profound impact of the halogen's position on both synthetic accessibility and downstream reactivity. The 7-position on the benzofuran ring exhibits unique electronic and steric properties that dictate its behavior in key reactions like metal-catalyzed cross-couplings and directed metalations, a characteristic that cannot be replicated by other regioisomers like 2- or 5-bromobenzofuran [1]. Furthermore, the choice of halogen itself is critical; for instance, brominated benzofurans like 7-bromobenzofuran occupy a strategic middle ground, offering greater stability and handling ease compared to the more reactive iodo-analogs, while still enabling efficient functionalization [2].

Quantitative Differentiation of 7-Bromobenzofuran: Comparative Evidence Guide


Synthetic Accessibility: Comparison of 7-Bromobenzofuran Yield to Alternative Methodologies

The synthesis of 7-bromobenzofuran is well-characterized and proceeds in moderate yield without the use of heavy metal catalysts, a key advantage over other synthetic routes to substituted benzofurans. A disclosed two-step process from o-bromophenol provides the target compound in a 48.3% overall yield [1]. This contrasts with certain metal-catalyzed approaches to related benzofuran derivatives, which can generate heavy metal waste and require more rigorous purification steps [2].

Organic Synthesis Medicinal Chemistry Process Chemistry

Reactivity Profile: 7-Bromobenzofuran as a Strategic Intermediate for C7-Functionalization

The bromine atom at the 7-position enables unique synthetic sequences that are challenging with other isomers. A key finding is that introducing a substituent at C7 from a 2-substituted benzofuran is difficult [1]. Therefore, the synthesis of 2,5,7-trisubstituted benzo[b]furans proceeds via an initial assembly of a 5-substituted scaffold, followed by functionalization at the C7 position using 7-bromobenzofuran in Suzuki-Miyaura cross-coupling and C-N bond forming reactions [2]. This 'building block' strategy is not as readily applicable to 5- or 2-bromobenzofurans for accessing the same substitution patterns.

Synthetic Methodology Cross-Coupling C-H Functionalization

Regioselective Synthesis: The Unique Accessibility of 7-Bromobenzofuran via Electrophilic Substitution

The formation of 7-bromobenzofuran itself is dictated by a specific regiochemical pathway. Electro-bromination studies on benzofuran show that while initial substitution occurs preferentially at the 5-position to yield 5-bromobenzofuran, further electrolysis (after passage of 4 F/mol of electricity) leads exclusively to the formation of 5,7-dibromobenzofuran [1]. This demonstrates that the 7-position is the second site of electrophilic attack, a distinct regiochemical outcome that differs from, for example, the 2-position, which is targeted under different conditions to yield addition products [1].

Electrosynthesis Regioselectivity Process Development

Target Application Scenarios for 7-Bromobenzofuran Driven by Evidence


Synthesis of 2,5,7-Trisubstituted Benzofuran Libraries

In medicinal chemistry, the synthesis of diverse benzofuran libraries is essential for structure-activity relationship (SAR) studies. The established utility of 7-bromobenzofuran in Suzuki-Miyaura cross-coupling at the C7 position makes it a critical building block for generating complex 2,5,7-trisubstituted benzo[b]furans [1]. This application is supported by evidence that alternative regioisomers (e.g., 2-substituted benzofurans) are synthetically less viable for introducing substituents at C7 [2].

Metal-Free Synthetic Protocols in Process Chemistry

For industrial-scale production where the removal of heavy metals is costly and environmentally regulated, the metal-free, two-step synthesis of 7-bromobenzofuran is a significant advantage [1]. The process, which yields the target compound in moderate yield (48.3%) without the need for palladium or copper catalysts, is suitable for scale-up and reduces the complexity of downstream purification [1]. This scenario is particularly relevant for the manufacture of pharmaceutical intermediates where metal contamination limits must be strictly controlled.

Electrochemical Synthesis of 5,7-Dibromobenzofuran

For applications requiring 5,7-dibromobenzofuran, which is a more heavily functionalized intermediate, the regioselective electro-bromination of benzofuran provides a direct and clean route [1]. Since 7-bromobenzofuran is the immediate precursor to this dibromo compound, procurement of the monobromo intermediate is the first step in this electrochemical pathway. This method is superior to traditional bromination for this specific isomer, as it avoids the use of stoichiometric bromine and can be tuned to achieve exclusive product formation [1].

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